molecular formula C12H26N8O2 B129691 Bis(agmatine)oxalamide CAS No. 151368-32-0

Bis(agmatine)oxalamide

Cat. No. B129691
M. Wt: 314.39 g/mol
InChI Key: LJNNDZUYUVWDBY-UHFFFAOYSA-N
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Description

Bis(agmatine)oxalamide is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is found naturally in ragweed pollen, ergot fungi, octopus muscle, herring sperm, sponges, and the mammalian brain .


Synthesis Analysis

A sustainable, new synthesis of oxalamides, by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating H2, homogeneously catalyzed by a ruthenium pincer complex, is presented . The reverse hydrogenation reaction is also accomplished using the same catalyst .


Molecular Structure Analysis

Bis(agmatine)oxalamide is one of the six families of low-molecular-mass toxins in spider venoms . The exact molecular structure of Bis(agmatine)oxalamide is still being investigated .


Chemical Reactions Analysis

The synthesis of oxalamides is largely based on the reaction of oxalic acid with thionyl chloride to form oxalyl chloride followed by treatment with amines . Other methods such as oxidative carbonylation of amines using carbon monoxide and aminolysis of oxalates also lead to the formation of oxalamides .

Scientific Research Applications

Venom Composition

  • Bis(agmatine)oxalamide has been identified in venom from the hunting spider Plectreurys tristis. It is a major component but its specific function is still unknown, as it does not exhibit insecticidal or fungicidal activity in examined systems (Quistad, Lam, & Casida, 1993).

Gel Formation

  • Bis(amino acid)- and bis(amino alcohol)oxalamide gelators are known for their strong intermolecular hydrogen bonding and lack of molecular symmetry, leading to their ability to form gels with both apolar and highly polar solvents. These compounds tend to organize into bilayers in gel assemblies, with their gelation properties influenced by the equilibrium between the assembled network and smaller dissolved gelator assemblies (Frkanec & Žinić, 2010).
  • Certain bis(amino acid) oxalamide gelators can form thermo-reversible gels with various organic solvents and are also capable of forming gels with exceptional thermal stability with some solvents of medium and low polarity (Makarević et al., 2002).

Polyamine Research

  • Agmatine, a biogenic amine related to bis(agmatine)oxalamide, plays a significant role in cellular proliferation and exhibits regulatory effects on cell proliferation and polyamine transport. It can induce oxidative stress in mitochondria at low concentrations and is considered as a regulator of cell death (Agostinelli et al., 2010).

Drug Delivery Applications

  • Aminoalcohol-based bis-(aminoalcohol)oxalamides have been explored as novel carriers for dermal and topical drug delivery, demonstrating potential as a vehicle for non-steroidal anti-inflammatory drugs and indicating that their release profiles can be adjusted by selecting the appropriate gelator-FAE combination (Uzan et al., 2016).

Catalysis

Material Science

  • Bis-oxalamide compounds have been used to clarify linear low-density polyethylene (LLDPE), reducing haze and affecting crystalline morphology (Wang et al., 2018).

Asymmetric Catalysis

  • Chiral bis(amino alcohol)oxalamides have been used in enantioselective catalysis, specifically in the addition of diethylzinc to aldehydes (Blay et al., 2005).

properties

IUPAC Name

N,N'-bis[4-(diaminomethylideneamino)butyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N8O2/c13-11(14)19-7-3-1-5-17-9(21)10(22)18-6-2-4-8-20-12(15)16/h1-8H2,(H,17,21)(H,18,22)(H4,13,14,19)(H4,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNNDZUYUVWDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CNC(=O)C(=O)NCCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164769
Record name Bis(agmatine)oxalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(agmatine)oxalamide

CAS RN

151368-32-0
Record name Bis(agmatine)oxalamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151368320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(agmatine)oxalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
GB Quistad, WW Lam, JE Casida - Toxicon, 1993 - Elsevier
N, N′-bis(4-guanidinobutyl)oxalamide, a novel bis(agmatine)oxalamide, is identified as a major component (8 μg/μl) and the predominant acylpolyamine in venom from the primitive …
Number of citations: 17 www.sciencedirect.com
PA Zobel-Thropp, EZ Thomas, CL David… - Journal of Venom …, 2014 - ncbi.nlm.nih.gov
Spider venoms are complex cocktails rich in peptides, proteins and organic molecules that collectively act to immobilize prey. Venoms of the primitive hunting spider, Plectreurys tristis, …
Number of citations: 12 www.ncbi.nlm.nih.gov
GB Quistad, WS Skinner - Journal of Biological Chemistry, 1994 - Elsevier
About 50 peptide toxins were purified from venom of the primitive hunting spider, Plectreurys tristis. Bioassay by injection into larval Heliothis virescens (tobacco budworm) allowed …
Number of citations: 66 www.sciencedirect.com
MR Marques, MA Mendes, CF Tormena… - Chemistry & …, 2005 - Wiley Online Library
The orb‐web spiders are polyphagous animals in which the web plays a very important role in the capture of preys; oily droplets usually cover the capture‐web of the spider Nephila …
Number of citations: 32 onlinelibrary.wiley.com
MR Marquesa, MA Mendesa, CÂF Tormenab… - CHEMISTRY & …, 2005 - rc.unesp.br
The orb-web spiders are polyphagous animals in which the web plays a very important role in the capture of preys; oily droplets usually cover the capture-web of the spider Nephila …
Number of citations: 2 www2.rc.unesp.br
PC Gomes, MS Palma - Spider venoms, 2016 - researchgate.net
Spiders occupy most of the ecological niches of the planet, revealing a huge adaptive plasticity, reflected in the chemical diversity of their venom toxins. The spiders are distributed …
Number of citations: 7 www.researchgate.net
P Escoubas, S Diochot, G Corzo - Biochimie, 2000 - Elsevier
Spider venoms are complex mixtures of neurotoxic peptides, proteins and low molecular mass organic molecules. Their neurotoxic activity is due to the interaction of the venom …
Number of citations: 326 www.sciencedirect.com
FC Schroeder, AE Taggi, M Gronquist… - Proceedings of the …, 2008 - National Acad Sciences
Extensive chemical analyses of spider venoms from many species have revealed complex mixtures of biologically active compounds, of which several have provided important leads for …
Number of citations: 78 www.pnas.org
LMM Cesar-Tognoli, SD Salamoni, AA Tavares… - Toxins, 2011 - mdpi.com
The 6-hydroxytrypargine (6-HT) is an alkaloidal toxin of the group of tetrahydro-β-carbolines (THβC) isolated from the venom of the colonial spider Parawixia bistriata. These alkaloids …
Number of citations: 10 www.mdpi.com
LMM Cesar, MA Mendes, CF Tormena, MR Marques… - Toxicon, 2005 - Elsevier
Brazil has many species of spiders belonging to Araneidae family however, very little is known about the composition, chemical structure and mechanisms of action of the main venom …
Number of citations: 24 www.sciencedirect.com

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